
9-Fluorenone-2-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 9-Fluorenone-2-carboxylic acid involves the introduction of a hydrophobic group at position 7, generating new tubulin binders. This process starts from 2,7-dibromo-fluorenone as the starting material. Such modification is designed based on modeling studies and confirmed through various tests, including antiproliferative activity on cell lines, fluorescent microscopy, flow cytometry, and sedimentation assays (Calogero et al., 2013).
Molecular Structure Analysis
Comprehensive theoretical and experimental studies, including FTIR and FT-Raman spectral analysis, have been carried out to understand the molecular structure of 9-Fluorenone-2-carboxylic acid (9F2CA). These studies utilized DFT/B3LYP methods and provided detailed information on the equilibrium molecular geometry, harmonic vibrational frequencies, infrared and Raman intensities, along with nuclear magnetic resonance (NMR) chemical shifts, helping in reliable assignment of observed bands in the spectra (Kandasamy et al., 2013).
Chemical Reactions and Properties
Research on 10-diazo-9(10H)-phenanthrenone in aqueous solution revealed the formation of fluorene-9-carboxylic acid as a major reaction product through photo-Wolff reaction, hydration, and subsequent ketonization processes. These findings are critical for understanding the chemical behavior and reaction pathways of related fluorene compounds in various conditions (Andraos et al., 1997).
Physical Properties Analysis
In the study of fluorene-9-carboxylic acid, crystallographic analysis revealed two crystallographically independent sets of molecules, showcasing hydrogen bonding of the cyclic dimer type and disordering within the carboxyl groups. These insights provide a deeper understanding of the solid-state structure and interactions within the compound (Blackburn et al., 1996).
Chemical Properties Analysis
The chemical properties of 9-Fluorenone-2-carboxylic acid derivatives, such as acid-triggered "switch on" of fluorophores, have been explored through synthesis and characterization studies. These compounds exhibit fluorescence "off-on" behavior in response to variable acid concentrations, demonstrating their potential as acid-sensing fluorophores and indicators in acidic environments (Wang et al., 2005).
科学的研究の応用
Tubulin Binders : It serves as a scaffold for creating new tubulin binders with antiproliferative activity on various cell lines, which has implications in cancer research and treatment (Calogero et al., 2013).
Photocatalyst : As a metal-free, additive-free photocatalyst, it's used for the visible-light-induced oxidation of primary and secondary alcohols using air/oxygen as an oxidant (Schilling et al., 2018).
Spectroscopy and Chemical Analysis : Studies have provided detailed assignments of observed bands in FTIR and FT-Raman spectra, along with accurate chemical shifts and HOMO-LUMO analysis (Kandasamy et al., 2013).
Solvatochromism and Fluorescence Studies : It exhibits solvatochromism and decreased fluorescence emission with increasing solvent polarity, suggesting enhanced intersystem-crossing pathways, which is significant in photophysics (Montoya et al., 2020).
Substituent Effects in Chemistry : Substituted 9-fluorenones show additive substituent effects, affecting the keto carbonyl signal due to repulsive van der Waals interactions and intramolecular hydrogen bonding (Boykin & Nowak-Wydra, 1991).
Organic Synthetic Applications : It is used in epimetallation and carbonation of carbonyl and imino derivatives, producing various organic compounds, suggesting potential applications in organic synthesis (Eisch et al., 2007).
Environmental Degradation Studies : Its production as a metabolite in the radiation-induced degradation of fluoranthene in aqueous solutions, and by certain microbial strains, is of interest in environmental chemistry and pollution studies (Popov & Getoff, 2005; Kelley et al., 1991; Andraos et al., 1997).
Photocatalysis in Organic Reactions : It's used in photocatalysis for selective oxidation of non-activated alcohols and selective β-oxygenation of tertiary amines under blue light-emitting diode irradiation (Zhang et al., 2020).
Charge Transfer in Organic Complexes : Its derivatives are studied for their role in charge transfer in organic complexes, particularly focusing on the competition between hydrogen bonding and stacking interactions (Salmerón-valverde & Bernès, 2015).
Complexation Studies in Ionic Liquids : It's also studied for its complexation properties, particularly with aluminum in ionic liquids, which is significant in the field of electrochemistry (Cheek, 2014).
Biodegradation Pathways : Its role as a metabolite in the biodegradation pathways of certain pollutants by microbial strains contributes to understanding environmental biodegradation processes (Grifoll et al., 1994; Miao et al., 2016).
Solid Phase Synthesis : Phenylfluorenyl-based linkers, related to 9-fluorenone-2-carboxylic acid, show high acid stability and excellent purity for solid-phase synthesis, important in synthetic chemistry (Bleicher et al., 2000).
Plant Growth Regulation : As a part of the morphactin group, it contributes to research in plant-growth regulators, affecting growth and development in various plant species (Schneider et al., 1965).
Safety And Hazards
特性
IUPAC Name |
9-oxofluorene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCTXUUKONLPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229062 | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenone-2-carboxylic acid | |
CAS RN |
784-50-9 | |
| Record name | Fluorenone-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 784-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 784-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxofluoren-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

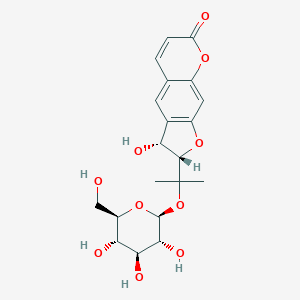

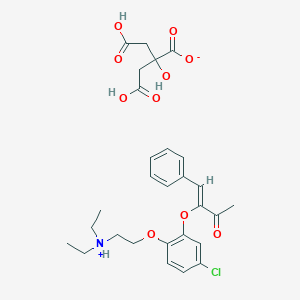
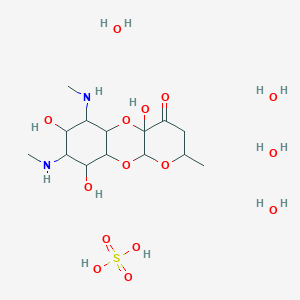
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
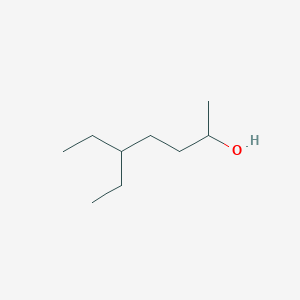

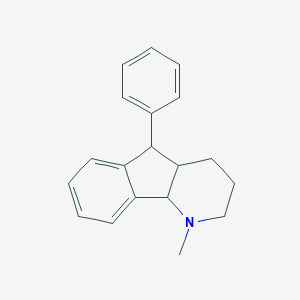
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
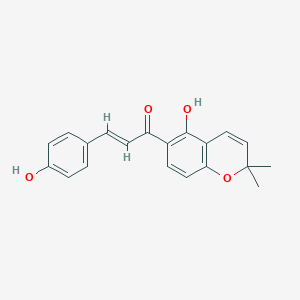
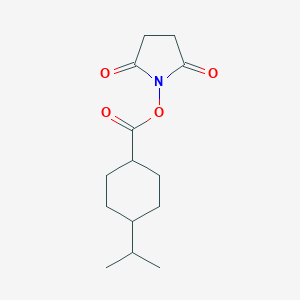
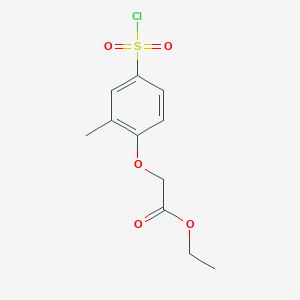
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)